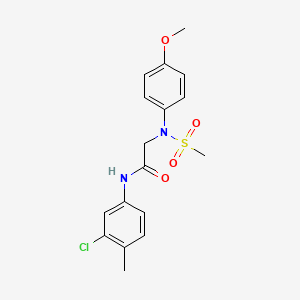![molecular formula C26H28N2O5 B4994224 N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)
N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide, also known as BDMC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. BDMC belongs to the class of benzamides, which are known to have anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors (angiogenesis). This compound has also been shown to modulate the immune system, leading to the activation of immune cells that can kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide in lab experiments is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in cancer. However, this compound has also been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, the synthesis of this compound can be challenging, and the compound is not commercially available.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide. One direction is the development of more efficient synthesis methods for this compound, which would make it more widely available for research. Another direction is the optimization of the dosing and delivery of this compound for cancer treatment. In addition, the combination of this compound with other anti-cancer drugs or radiation therapy is an area of active research. Finally, the study of this compound in other diseases, such as neurodegenerative diseases, is an area of emerging interest.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the inhibition of cancer cell growth and proliferation. This compound has various biochemical and physiological effects and has been studied extensively for its potential use in cancer treatment. There are several future directions for the study of this compound, including the development of more efficient synthesis methods and the optimization of dosing and delivery for cancer treatment.
Synthesemethoden
The synthesis of N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide involves several steps, including the reaction of N-benzyl-4-hydroxybenzamide with 3,4-dimethoxyphenethylamine, followed by the introduction of an oxoethoxy group using 1,1'-carbonyldiimidazole. The final product is obtained after purification using column chromatography. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells in animal models. In addition, this compound has been studied for its potential use as a radiosensitizer in cancer treatment.
Eigenschaften
IUPAC Name |
N-benzyl-4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-31-23-13-8-19(16-24(23)32-2)14-15-27-25(29)18-33-22-11-9-21(10-12-22)26(30)28-17-20-6-4-3-5-7-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZRGVNEZCEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)

![11-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4994174.png)
![N-(3-nitrophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4994180.png)
![1-(3-chlorophenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B4994185.png)

![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994190.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)
![3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)
